molecular formula C15H19N3O4S2 B2438126 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine CAS No. 2097928-11-3

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Cat. No.: B2438126
CAS No.: 2097928-11-3
M. Wt: 369.45
InChI Key: HYJGNFOUTLMWKP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy-methylbenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxy-methylbenzenesulfonyl chloride.

    Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a thiadiazole-containing reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the sulfonyl group or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine analogs: Compounds with slight variations in the substituents on the piperidine or thiadiazole rings.

    Other piperidine derivatives: Compounds like piperidine sulfonamides or piperidine carboxamides.

    Thiadiazole-containing compounds: Molecules featuring the thiadiazole ring but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.

Properties

IUPAC Name

3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-10-16-23-17-15/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGNFOUTLMWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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